[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has potent activities against fgfr1, 2, and 3
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of signaling cascades. This interaction is crucial in regulating cell proliferation, migration, and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing migration and invasion capabilities . The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in the phosphorylation of key signaling molecules, ultimately affecting gene expression and cellular functions. Additionally, the compound may influence other signaling pathways, contributing to its broad-spectrum activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or extreme pH conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs for extended periods, although some degradation may occur over time. These findings are essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity. The compound’s ability to penetrate cell membranes and reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZZOOHAQIEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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